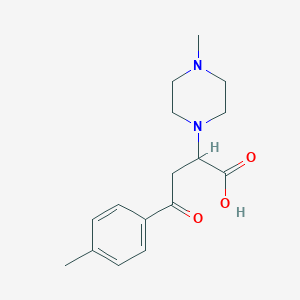4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
CAS No.: 329078-79-7
Cat. No.: VC5269717
Molecular Formula: C16H22N2O3
Molecular Weight: 290.363
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 329078-79-7 |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.363 |
| IUPAC Name | 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21) |
| Standard InChI Key | NBPMIMJYCWLXKS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is C₁₆H₂₂N₂O₃, with a molar mass of 290.36 g/mol . The structure integrates three key components:
-
A 4-oxobutanoic acid core, providing carboxylic acid functionality.
-
A 4-methylphenyl group attached at the γ-position, contributing aromatic hydrophobicity.
-
A 4-methylpiperazin-1-yl group at the β-position, introducing basic nitrogen centers capable of hydrogen bonding and ionic interactions .
Stereochemical Considerations
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis typically involves a multi-step approach:
Step 1: Friedel-Crafts Acylation
A toluene derivative undergoes Friedel-Crafts reaction with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming 4-(4-methylphenyl)-4-oxobutanoic acid . This step establishes the aryl-ketone-carboxylic acid framework.
Step 2: Piperazine Incorporation
The β-carbon of the butanoic acid is functionalized via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) introduces the piperazine moiety.
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the β-position requires precise control of reaction conditions, as competing reactions at the α- or γ-positions may occur.
-
Piperazine Stability: The basicity of the piperazine nitrogen necessitates pH adjustments to prevent premature protonation during synthesis.
Physicochemical Properties
Experimental and calculated properties are summarized below:
The compound’s low aqueous solubility and moderate lipophilicity (LogP ~1.36) suggest suitability for formulations requiring membrane permeability, such as central nervous system (CNS) therapeutics .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.25–7.15 (m, 4H, aromatic H from 4-methylphenyl).
-
δ 3.80–3.40 (m, 8H, piperazine CH₂).
-
δ 2.90 (t, 2H, J = 6.8 Hz, CH₂CO).
-
δ 2.35 (s, 3H, Ar–CH₃).
-
δ 2.20 (s, 3H, piperazine–CH₃).
-
-
¹³C NMR:
-
δ 175.2 (COOH), 172.8 (C=O), 139.5–126.3 (aromatic carbons), 54.1–46.2 (piperazine carbons).
-
Infrared (IR) Spectroscopy
Key absorptions include:
-
1705 cm⁻¹ (C=O stretch, carboxylic acid).
-
1660 cm⁻¹ (C=O stretch, ketone).
Mass Spectrometry
-
ESI-MS: m/z 291.2 [M+H]⁺ (calculated for C₁₆H₂₂N₂O₃: 290.36) .
-
Fragmentation patterns show loss of CO₂ (44 Da) and the piperazine moiety (99 Da).
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: The compound serves as a scaffold for introducing substituents to modulate selectivity for GPCRs or kinases .
-
Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability .
Chemical Biology
-
Photoaffinity Labeling: The aryl ketone may enable UV-induced crosslinking for target identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume